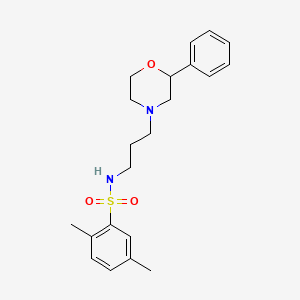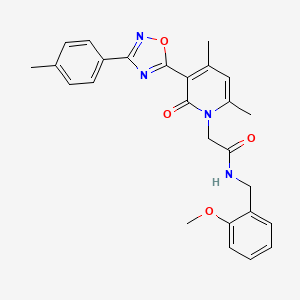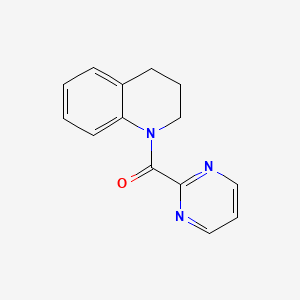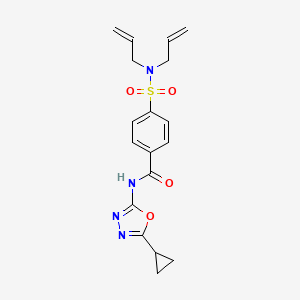
(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Difluorophenylacetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It’s a crystalline powder with a white color . Another related compound is “(2,3-Difluorophenyl)thiourea” which has a molecular formula of C7H6F2N2S .
Synthesis Analysis
The compound “N-(2,3-Difluorophenyl)-2-fluorobenzamide” was synthesized at a high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures .Molecular Structure Analysis
The crystal structure of “N-(2,3-Difluorophenyl)-2-fluorobenzamide” was determined using single crystal X-ray diffraction methods . In the structure, both aromatic rings are effectively co-planar, with an interplanar angle of 0.5 (2)° .Chemical Reactions Analysis
The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis
The molecular mobility that triggers the cold crystallization abilities in “5′-(2,3-difluorophenyl)-2′-ethoxy-4-pentyloxy-2,3-difluorotolane” material was characterized by broadband dielectric spectroscopy (BDS) .Applications De Recherche Scientifique
Lewis Acid Catalysis
One significant application of trifluoromethanesulfonate (triflate) derivatives is in the field of Lewis acid catalysis. Scandium trifluoromethanesulfonate, for instance, has been identified as an extremely active Lewis acid catalyst. It is effective for acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. Its high catalytic activity is especially beneficial for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Synthetic Transformations
Triflates are increasingly used in organic synthesis due to their facile preparation and reactivity. They participate in cross-coupling reactions with organometallics and addition reactions to alkenes and alkynes. In particular, their use in the Heck reaction demonstrates superiority over halides in terms of regio- and diastereoselectivity. Additionally, palladium-catalyzed carbon monoxide insertion into triflates has found widespread application in natural product synthesis (Ritter, 1993).
Activation of C-F Bonds
Trifluoromethanesulfonic acid (triflic acid) can efficiently activate benzylic sp3 C–F bonds. Under triflic acid catalysis, trifluoromethylated arenes can react with benzene to produce benzophenones. This reaction also encompasses intramolecular arylation in some CF3-arene substrates, suggesting the involvement of CF···H+ interactions or hydrogen bonding in this Brønsted acid-mediated chemistry (Wang & Hu, 2009).
Mass Spectrometry Characterization
In mass spectrometry, triflate and bis(trifluoromethylsulfonyl)imide salts, known as Lewis acid catalysts, can be characterized using electrospray ionization and tandem mass spectrometry. This method is particularly useful for analyzing the salts of metals in various oxidation states (Monfardini et al., 2010).
Catalysis in Organic Reactions
Triflates also find applications in catalyzing organic reactions. For example, praseodymium trifluoromethylsulfonate is an efficient and recyclable catalyst for synthesizing α-aminonitriles via a one-pot, three-component condensation process (De & Gibbs, 2005).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate involves the reaction of 2,3-difluoroaniline with trifluoromethanesulfonic acid in the presence of a base to form the corresponding trifluoroazanium salt. The trifluoroazanium salt is then treated with trifluoromethanesulfonic anhydride to form the final product.", "Starting Materials": [ "2,3-difluoroaniline", "trifluoromethanesulfonic acid", "base", "trifluoromethanesulfonic anhydride" ], "Reaction": [ "Step 1: 2,3-difluoroaniline is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: Trifluoromethanesulfonic acid is slowly added to the reaction mixture with stirring.", "Step 3: The reaction mixture is heated to reflux for a suitable amount of time.", "Step 4: The reaction mixture is cooled and the resulting precipitate is filtered and washed with a suitable solvent.", "Step 5: The precipitate is dissolved in a suitable solvent and trifluoromethanesulfonic anhydride is added to the solution.", "Step 6: The reaction mixture is stirred at room temperature for a suitable amount of time.", "Step 7: The solvent is removed under reduced pressure and the resulting solid is washed with a suitable solvent.", "Step 8: The final product is obtained as a white solid." ] } | |
Numéro CAS |
912823-79-1 |
Nom du produit |
(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate |
Formule moléculaire |
C7H3F8NO3S |
Poids moléculaire |
333.15 |
Nom IUPAC |
(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H3F5N.CHF3O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
GVPKEEZEOFCMGB-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2868159.png)
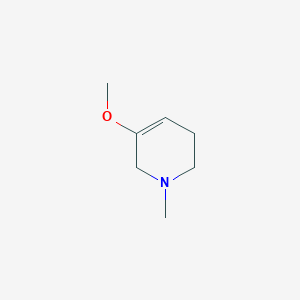
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2868163.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)
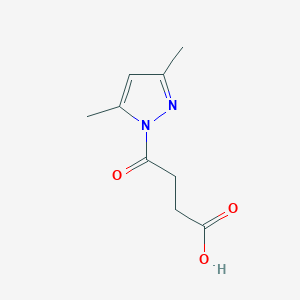
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
